N-(2,3-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(2,3-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a thieno[3,2-d]pyrimidine core fused with a thiophene and pyrimidine ring. Key structural elements include:
- A 3-(trifluoromethyl)phenyl substituent at position 3 of the pyrimidine ring.
- A thioacetamide linker at position 2, connected to an N-(2,3-dimethylphenyl) group.
This architecture confers unique electronic, steric, and pharmacokinetic properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or metabolic modulation.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2S2/c1-13-5-3-8-17(14(13)2)27-19(30)12-33-22-28-18-9-10-32-20(18)21(31)29(22)16-7-4-6-15(11-16)23(24,25)26/h3-8,11H,9-10,12H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYNEUQMIWMWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Modifications: Thienopyrimidine vs. Other Heterocycles
- Thieno[3,2-d]pyrimidine vs. Pyrrolo[3,4-c]pyridine (): Compounds like N-(3,4-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-4-methyl-1,3,6-trioxo-pyrrolo[3,4-c]pyridin-7-yl)acetamide replace the thienopyrimidine core with a pyrrolopyridine system. Melting points (>300°C) indicate high thermal stability, comparable to the target compound.
Substituent Variations on the Pyrimidine Ring
- 3-(Trifluoromethyl)phenyl vs. 4-Chlorophenyl (): The analog 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide substitutes the 3-(trifluoromethyl)phenyl group with a 4-chlorophenyl. The electron-withdrawing Cl atom may reduce metabolic stability compared to the CF₃ group, which enhances lipophilicity and resistance to oxidative degradation.
- Ethyl and Dimethyl Groups (): Compounds like N-(2,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide introduce alkyl groups (ethyl, methyl) on the pyrimidine ring.
Modifications to the Acetamide Moiety
- N-(2,3-Dimethylphenyl) vs. N-(2-(Trifluoromethyl)phenyl) ():
The 2,3-dimethylphenyl group in the target compound provides moderate steric hindrance and electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethyl group in ’s analog. This difference may influence binding to hydrophobic pockets in target proteins. - N-Aryl Substituents with Halogens ():
N-(2,3-dichlorophenyl) and N-(3,4-difluorophenyl) analogs (e.g., ) introduce halogens that enhance electrostatic interactions but may increase toxicity risks. The target compound’s dimethylphenyl group avoids halogen-related liabilities.
Physicochemical and Pharmacokinetic Properties
Pharmacological Implications
- Kinase Inhibition Potential (): Analogs with trifluoromethylbenzo[d]thiazol groups (e.g., ’s CK1 inhibitor) demonstrate the CF₃ group’s role in enhancing target affinity. The target compound’s CF₃-phenyl moiety may similarly improve binding to kinase ATP pockets.
- Hydrogen-Bonding Networks (): The acetamide linker participates in hydrogen bonding, critical for target engagement. Substituent variations (e.g., dimethyl vs. CF₃) alter these interactions, affecting potency.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclocondensation to avoid side products .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for ≥95% purity .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
